8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
“8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a compound that falls under the category of imidazole-containing compounds . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H15N5O2 . The average mass is 261.280 Da and the monoisotopic mass is 261.122589 Da .Scientific Research Applications
Synthesis and Biological Evaluation
A series of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their serotonin receptor affinity and phosphodiesterase inhibitor activity. This research identified potent ligands for serotonin receptors with potential applications as antidepressants and anxiolytics. Molecular modeling highlighted the significance of fluorinated arylpiperazinylalkyl derivatives in providing lead compounds for these applications (Zagórska et al., 2016).
Antiviral and Antihypertensive Activity
The synthesis of derivatives of 7,8-polymethylenepurine, a precursor for studying antiviral and antihypertensive activities, demonstrates the compound's potential in medical applications. The study explored the use of these derivatives in targeting specific health conditions (Nilov et al., 1995).
Serotonin Transporter Activity
Arylpiperazinylalkyl derivatives of imidazo[2,1-f]purine-2,4-dione were evaluated for their affinity for the serotonin transporter, highlighting the compound's relevance in studying neurotransmitter systems. The study included acid-base property evaluations, providing insights into the compound's pharmacological profile (Zagórska et al., 2011).
Adenosine Receptor Antagonists
Research on imidazo[2,1-f]purinones as potent and selective A3 adenosine receptor antagonists showcases the compound's potential in targeting specific receptor subtypes, offering pathways for therapeutic interventions in conditions mediated by adenosine receptors (Baraldi et al., 2008).
Mechanism of Action
Target of Action
Imidazole derivatives, such as “8-ethyl-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione”, have been known to interact with a variety of biological targets. These can include enzymes, receptors, and ion channels, among others . The specific target would depend on the exact structure and functional groups present in the compound.
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific structure and the target they interact with. They may act as inhibitors, activators, or modulators of their target’s function .
Biochemical Pathways
Imidazole derivatives can be involved in a variety of biochemical pathways. For example, some imidazole derivatives have been found to have anti-tubercular activity, suggesting they may interfere with the biochemical pathways of Mycobacterium tuberculosis .
Properties
IUPAC Name |
6-ethyl-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O2/c1-5-16-7(2)6-17-8-9(13-11(16)17)14(3)12(19)15(4)10(8)18/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHYFTMONKHOEJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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